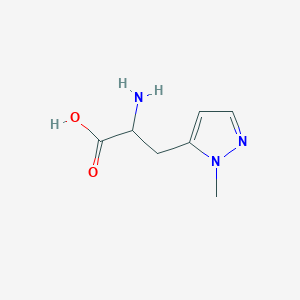
(S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a phenyl ring attached to a propanamide backbone. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanamide and paraformaldehyde.
Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydroxymethyl group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
化学反応の分析
Types of Reactions
(S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)phenylpropanamide or 4-(formylmethyl)phenylpropanamide.
Reduction: Formation of (S)-2-amino-N-(4-(aminomethyl)phenyl)propanamide.
Substitution: Formation of substituted derivatives such as 4-bromo or 4-nitro derivatives.
科学的研究の応用
(S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
(S)-2-amino-3-phenylpropanamide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-(hydroxymethyl)phenylpropanamide: Lacks the chiral center, resulting in different biological activities.
®-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide: The enantiomer of the compound, which may have different biological properties.
Uniqueness
(S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide is unique due to its combination of a chiral center, a hydroxymethyl group, and a phenyl ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
(2S)-2-amino-N-[4-(hydroxymethyl)phenyl]propanamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(11)10(14)12-9-4-2-8(6-13)3-5-9/h2-5,7,13H,6,11H2,1H3,(H,12,14)/t7-/m0/s1 |
InChIキー |
WVHYSQPIGWZPAZ-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)N |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


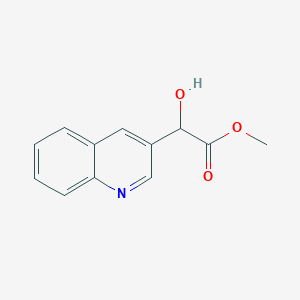
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)

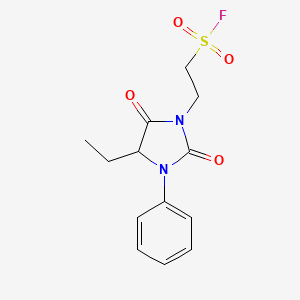
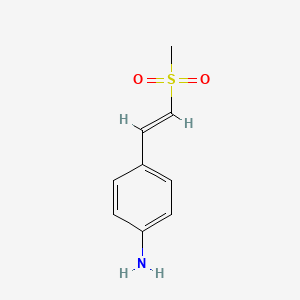
![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
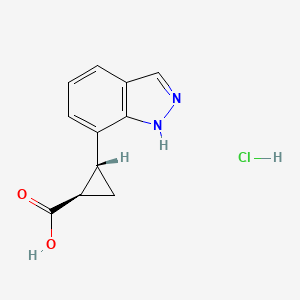

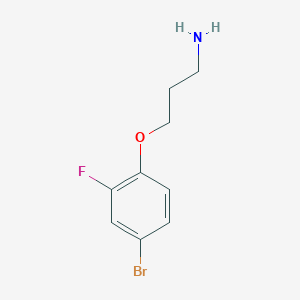
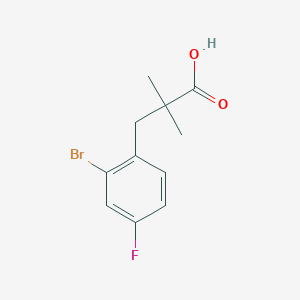

![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)

